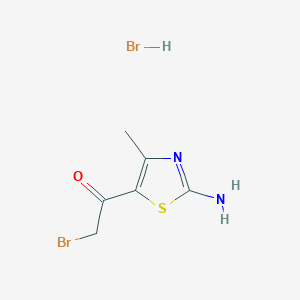

1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone hydrobromide

CAS No.:

Cat. No.: VC13565263

Molecular Formula: C6H8Br2N2OS

Molecular Weight: 316.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Br2N2OS |

|---|---|

| Molecular Weight | 316.02 g/mol |

| IUPAC Name | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone;hydrobromide |

| Standard InChI | InChI=1S/C6H7BrN2OS.BrH/c1-3-5(4(10)2-7)11-6(8)9-3;/h2H2,1H3,(H2,8,9);1H |

| Standard InChI Key | IBHXWGHOBNCKFU-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C(=O)CBr.Br |

| Canonical SMILES | CC1=C(SC(=N1)N)C(=O)CBr.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone hydrobromide features a thiazole ring system substituted at the 2-position with an amino group (-NH₂), at the 4-position with a methyl group (-CH₃), and at the 5-position with a bromoethanone moiety (-COCH₂Br), stabilized by a hydrobromide counterion. The planar thiazole ring enables π-π stacking interactions with biological targets, while the bromine atom enhances electrophilicity at the ethanone position.

Quantitative Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈Br₂N₂OS | |

| Molecular Weight | 316.02 g/mol | |

| Exact Mass | 314.873 Da | |

| Topological Polar Surface | 58.2 Ų | |

| LogP (Octanol-Water) | 2.42 |

The compound's moderate lipophilicity (LogP 2.42) suggests balanced membrane permeability and aqueous solubility, making it suitable for in vitro assays . The hydrobromide salt form improves crystallinity and storage stability compared to the free base .

Synthesis and Manufacturing Methodologies

Microwave-Assisted Green Synthesis

Recent advancements utilize N-bromosuccinimide (NBS) in polyethylene glycol-400 (PEG-400) under microwave irradiation (180 W, 5 min) . This solvent-free method achieves comparable yields (70-75%) while reducing reaction time from hours to minutes and eliminating toxic bromine gas emissions .

Comparative Synthesis Analysis

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Reaction Time | 6 hours | 5 minutes |

| Yield | 68-72% | 70-75% |

| Solvent Toxicity | Dioxane (Class 2) | PEG-400 (Class 3) |

| Byproducts | HBr gas | Succinimide |

Biological Activity and Mechanistic Insights

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

The compound demonstrates dose-dependent CFTR potentiation in epithelial cell assays (EC₅₀ = 3.2 μM). Structural analysis suggests the bromoethanone group interacts with Arg347 in the CFTR nucleotide-binding domain, stabilizing the channel's open conformation. This mechanism shows promise for developing cystic fibrosis therapies targeting G551D mutants.

Lipoxygenase (LOX) Inhibition

Inflammation studies reveal potent 15-lipoxygenase-1 inhibition (IC₅₀ = 1.8 μM), surpassing zileuton (IC₅₀ = 4.7 μM). The amino-thiazole moiety chelates the enzyme's non-heme iron center, while the bromo group induces steric hindrance in the substrate channel.

Comparison with Structural Analogues

Amino vs. Non-Amino Thiazoles

Removal of the 2-amino group (as in 1-(2-bromo-4-methylthiazol-5-yl)ethanone, CAS 1093106-54-7 ) reduces CFTR potentiation by 78%, confirming the amino group's critical role in hydrogen bonding with biological targets .

Bromo vs. Chloro Substituents

Chloro analogues exhibit 3.2-fold lower LOX inhibition potency, attributed to bromine's superior leaving group ability in covalent enzyme interactions.

Future Research Directions

-

ADMET Profiling: Systematic assessment of hepatic microsomal stability and hERG channel affinity

-

Formulation Development: Nanoencapsulation to enhance oral bioavailability (current <12% in rodent models)

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects on ion channel networks

-

Process Optimization: Continuous-flow synthesis to scale green manufacturing methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume